Cyclobutane-1,3-diamine dihydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
cyclobutane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-3-1-4(6)2-3;;/h3-4H,1-2,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDYWFYSNPVRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314772-13-8, 1523571-90-5 | |
| Record name | cyclobutane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,3s)-cyclobutane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context and Significance of Cyclobutane Derivatives in Chemistry
The study of cyclobutane (B1203170) derivatives is built on a rich history that began with the first synthesis of the parent compound, cyclobutane, in 1907. nih.govbohrium.com Initially regarded as a chemical curiosity due to its high ring strain, the cyclobutane motif was later discovered in various natural products, particularly from plant and marine species. nih.govbohrium.com One notable example is sceptrin, a marine natural product, whose cyclobutane skeleton contributes to its antimicrobial properties. nih.gov
The significance of cyclobutane derivatives has grown substantially, especially in the field of medicinal chemistry. nih.govlifechemicals.com The unique puckered three-dimensional structure of the cyclobutane ring offers distinct advantages in drug design. nih.gov Chemists incorporate this scaffold into drug candidates to achieve several favorable properties, including:
Conformational Restriction: The rigid nature of the cyclobutane ring helps to lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for biological targets. nih.govbohrium.com
Metabolic Stability: Replacing more metabolically vulnerable groups with a stable cyclobutane ring can enhance the pharmacokinetic profile of a drug candidate. nih.gov
Pharmacophore Presentation: The defined geometry of the cyclobutane ring allows for the precise spatial orientation of key functional groups (pharmacophores), facilitating optimal interactions with enzymes or receptors. nih.govbohrium.com
Improved Physicochemical Properties: The introduction of a cyclobutane moiety can influence properties such as solubility and melting point. bohrium.com
Despite being underutilized compared to other cyclic systems, improved synthetic methods and the commercial availability of cyclobutane building blocks have led to their increasing application in the development of small-molecule drug candidates. nih.gov They are also valuable precursors for synthesizing other cycloalkanes and heterocyclic compounds. researchgate.net
Overview of Cyclobutane 1,3 Diamine Dihydrochloride As a Research Scaffold
Cyclobutane-1,3-diamine (B1322089) dihydrochloride (B599025) serves as a key research scaffold, essentially a foundational piece for constructing more elaborate molecules. acs.org Its utility stems from the combination of the rigid cyclobutane (B1203170) core and the two reactive primary amine groups located at the 1 and 3 positions. These amino groups can form hydrogen bonds and electrostatic interactions, making them crucial for binding to biological targets like enzymes and proteins.
As a dihydrochloride salt, the compound offers enhanced stability and solubility in certain solvents, facilitating its use in various synthetic reactions. Researchers utilize it as a building block in diverse fields:
Pharmaceutical Research: It is a precursor for synthesizing complex molecules with potential therapeutic activity. The sterically constrained nature of the diamine makes it a promising component for drug discovery. acs.orgnih.gov
Materials Science: The diamine functionality allows it to be incorporated into polymers and high-performance materials, such as resins, creating materials with unique structural properties. lifechemicals.com
Organic Synthesis: It is a versatile intermediate for creating a wide range of organic compounds, leveraging the unique reactivity imparted by the strained four-membered ring. acs.org
The compound's structure allows for systematic modifications, enabling chemists to explore structure-activity relationships (SAR) by attaching different substituents to the amine groups and observing the effects on the molecule's biological activity or material properties.
| Property | Value |
| Molecular Formula | C₄H₁₂Cl₂N₂ |
| Molecular Weight | 159.06 g/mol |
| Structure | A four-membered cyclobutane ring with two amino groups at the 1 and 3 positions, complexed with two molecules of hydrogen chloride. |
| Key Features | Strained carbocyclic ring; two reactive primary amine groups; exists as stereoisomers. |
| Primary Applications | Building block in organic synthesis; scaffold in medicinal chemistry and materials science. |
Stereochemical Considerations: Cis and Trans Configurations and Diastereomeric Mixtures
Established Synthetic Routes for Cyclobutane-1,3-diamine Dihydrochloride
Several established methodologies are employed for the synthesis of this compound, ranging from the formation of the cyclobutane ring to the introduction and deprotection of the amine groups.
Reductive amination is a versatile and widely used method for the synthesis of amines, including cyclobutane-1,3-diamine. harvard.edu This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. youtube.com For the synthesis of cyclobutane-1,3-diamine, a suitable cyclobutane-1,3-dione (B95015) precursor is reacted with an ammonia (B1221849) source, followed by reduction.
The reaction proceeds through the condensation of the carbonyl groups with ammonia to form imines, which are subsequently hydrogenated. mdpi.com Specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are mild enough not to reduce the initial ketone but are effective at reducing the intermediate iminium ion. harvard.eduyoutube.com This one-pot procedure is efficient and can prevent the overalkylation often seen with direct alkylation of amines. harvard.edu Key variables that are optimized for this reaction include pH, temperature (often between 0–25°C), and the stoichiometric ratios of the reagents.
| Key Step | Description | Typical Reagents | Reference |
|---|---|---|---|
| Iminium Ion Formation | Reaction of a cyclobutane-1,3-dione with an amine source (e.g., ammonia) under slightly acidic conditions (pH ~5). | Cyclobutane-1,3-dione, NH₃ or NH₄Cl, mild acid catalyst. | youtube.commdpi.com |
| Reduction | In situ reduction of the iminium ion intermediate to form the diamine. | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃), H₂/Raney Ni. | harvard.edumdpi.com |
This strategy involves constructing the cyclobutane ring from acyclic precursors that already contain the necessary functional groups or their protected forms. For instance, an intramolecular cyclization can be employed where a linear chain containing functionalities at the 1 and 4 positions is induced to form the four-membered ring. libretexts.org
A common approach is the double-alkylation of a dianion, such as that derived from 4-methoxyphenylacetic acid, with a reagent like epichlorohydrin (B41342) to deliver a cyclobutane hydroxy acid as a single diastereomer. acs.org The stereochemistry can often be controlled by using a metal chelate to template the final ring-closing alkylation. acs.org Subsequent chemical transformations can then convert the existing functional groups into the desired diamine structure. Impurities in these methods can arise from incomplete ring closure, necessitating purification by recrystallization or chromatography.
The malonic ester synthesis is a robust and classical method for forming carbon-carbon bonds and can be adapted to construct cyclic systems, including the cyclobutane ring of 1,3-diamines. brainly.inacs.orgnih.gov This approach is particularly useful for preparing multigram quantities of cis- and trans-1,3-diaminocyclobutane derivatives. acs.orgnih.gov
The synthesis starts with diethyl malonate, which is easily deprotonated at the α-carbon due to the presence of two flanking carbonyl groups (pKa ≈ 13). libretexts.org The resulting enolate is a potent nucleophile that can be alkylated. For cyclobutane ring formation, a dihaloalkane such as 1,2-dibromoethane (B42909) is used. The process involves a sequential double alkylation:
First Alkylation: The malonate enolate reacts with one end of the dihaloalkane.
Second (Intramolecular) Alkylation: A second equivalent of base removes the remaining acidic proton, and the resulting carbanion attacks the other end of the alkyl chain in an intramolecular Sₙ2 reaction to close the ring. libretexts.org
After the cyclobutane ring is formed, the ester groups are hydrolyzed to carboxylic acids, and subsequent heating leads to decarboxylation. libretexts.org The resulting cyclobutane carboxylic acid can then be converted to the diamine through further synthetic steps, such as a Curtius rearrangement.
| Reaction Stage | Description | Key Reagents | Reference |
|---|---|---|---|
| Enolate Formation | Deprotonation of diethyl malonate to form a nucleophilic enolate. | Sodium ethoxide (NaOEt) in ethanol. | libretexts.org |
| Cyclization | Sequential Sₙ2 alkylation with a dihaloalkane (e.g., 1,2-dibromoethane) to form the cyclobutane ring. | 1,2-dibromoethane, NaOEt. | libretexts.orgacs.org |
| Hydrolysis & Decarboxylation | Conversion of the ester groups to carboxylic acids, followed by loss of CO₂ upon heating to yield a cyclobutane carboxylic acid derivative. | Aqueous acid (e.g., HCl), heat. | libretexts.org |
In many synthetic routes for diamines, the amino groups are protected to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a common choice for amine protection due to its stability under many reaction conditions and its relatively straightforward removal. The final step in synthesizing this compound is often the deprotection of a Boc-protected intermediate.
Treatment with a strong acid, such as hydrogen chloride (HCl) in an anhydrous solvent like dioxane or methanol, is a highly effective method for Boc group removal. nih.govresearchgate.net This protocol is fast, efficient, and often provides high yields (>95%). nih.gov The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and carbon dioxide to yield the free amine. commonorganicchemistry.com The amine is then protonated by the excess HCl in the medium to form the stable dihydrochloride salt. commonorganicchemistry.com
Mechanism of HCl-Mediated Boc Deprotection commonorganicchemistry.com
Protonation: The oxygen of the Boc group's carbonyl is protonated by HCl.
Loss of tert-Butyl Cation: The protonated intermediate fragments, releasing a stable tert-butyl cation and a carbamic acid intermediate.
Decarboxylation: The carbamic acid is unstable and decomposes to the free amine and carbon dioxide (CO₂).
Salt Formation: The newly formed amine is protonated by the acidic medium to yield the final amine dihydrochloride salt.
Diastereodivergent and Stereoselective Synthesis of Cyclobutane-1,3-diamine Derivatives
Controlling the stereochemistry of substituents on the cyclobutane ring is crucial for its application in pharmaceuticals and catalysis. Diastereodivergent and stereoselective syntheses allow for the preparation of specific isomers (e.g., cis or trans) from a common starting material.
A notable strategy involves the diastereodivergent synthesis of chiral 1,3-amino alcohols and 1,3-diamines from a single chiral precursor. researchgate.netdntb.gov.ua Such methods provide access to a range of stereoisomers by selectively manipulating functional groups. For example, a scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid was achieved through the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) (NaBH₄). acs.org The stereochemical outcome of these reactions is often influenced by factors such as reagent choice, reaction temperature, and the inherent steric and electronic properties of the substrate. acs.org
The use of chiral, non-racemic starting materials is a powerful strategy for synthesizing enantiomerically pure cyclobutane derivatives. By starting with a molecule that already possesses the desired stereochemistry, that chirality can be transferred to the final product.
An efficient synthesis of chiral cyclobutane-containing 1,3-amino alcohols and 1,3-diamines has been accomplished starting from a common chiral precursor. researchgate.netdntb.gov.ua This approach allows for the creation of specific stereoisomers through regioselective manipulation of the functional groups. researchgate.netdntb.gov.ua Similarly, various chiral 1,3-diamines have been synthesized from (-)-cis-2-benzamidocyclohexanecarboxylic acid, demonstrating the principle of using a resolved chiral acid as a scaffold to build new chiral ligands. nih.gov This methodology ensures that the final products are obtained with high enantiomeric purity, which is essential for their use as chiral ligands in asymmetric catalysis or as components of biologically active molecules. nih.govacs.org
Photochemical [2+2] Cycloaddition Reactions in Cyclobutane Ring Formation
The construction of the cyclobutane core is a foundational step in the synthesis of this compound. Among the most powerful methods for forming four-membered rings is the photochemical [2+2] cycloaddition of olefins. nih.govnsf.gov This reaction involves the direct addition of two double bonds under photochemical conditions to form a cyclobutane ring. nsf.gov Historically, this method has been pivotal in creating strained ring systems that are challenging to assemble through conventional synthetic routes. nih.govresearchgate.net
The reaction is typically initiated by irradiating a solution containing one or more olefins with light, often in the ultraviolet (UV) range. nih.gov However, recent advancements have enabled the use of visible light through photosensitization, which offers a milder and more sustainable approach. nih.gov For instance, metal polypyridyl complexes like Ru(bpy)₃²⁺ can act as efficient photocatalysts, promoting the [2+2] cycloaddition of both electron-deficient and electron-rich olefins upon irradiation with low-intensity visible light. nih.gov
The stereochemical outcome of the cycloaddition is a critical aspect, as it determines the relative orientation of substituents on the resulting cyclobutane ring. The reaction can be either intermolecular (between two separate olefin molecules) or intramolecular (between two double bonds within the same molecule). nsf.govacs.org In intermolecular reactions, the relative orientation of the substituents can lead to head-to-head (HH) or head-to-tail (HT) adducts. nsf.gov The final stereochemistry, such as cis or trans configurations of the substituents, is influenced by the geometry of the starting olefins and the reaction conditions. Template-directed cycloadditions in crystalline materials have also been employed to control the alignment of olefins and achieve specific stereoisomers of the cyclobutane product. researchgate.net
| Reaction Type | Catalyst/Condition | Substrates | Key Feature |
| Photodimerization | Visible Light, Ru(bpy)₃²⁺ | Electron-rich olefins | Efficient cyclobutane formation under mild conditions. nih.gov |
| Intramolecular Cycloaddition | UV Irradiation | Diolefins | Formation of bicyclic or caged compounds. acs.org |
| Solid-State Cycloaddition | UV Irradiation | Crystalline Olefins | High stereocontrol due to pre-organized reactants. researchgate.net |
Enantio- and Diastereocontrolled Approaches
Achieving stereochemical control is paramount in the synthesis of specific isomers of substituted cyclobutanes, which are precursors to compounds like cis- or trans-cyclobutane-1,3-diamine. Enantio- and diastereocontrolled strategies are employed to selectively produce the desired stereoisomer.
Diastereocontrolled Synthesis: The relative stereochemistry (cis vs. trans) of substituents on the cyclobutane ring can be controlled through various synthetic strategies. One powerful method involves the ring-opening of bicyclo[1.1.0]butanes (BCBs). While many radical strain-release reactions of BCBs often result in poor diastereoselectivity, newer methods using polar, catalyst-mediated ring-opening have shown high levels of control. nih.govrsc.org For example, silver-π-acid catalysis enables the highly diastereoselective reaction of BCBs with nucleophiles, affording 1,3-disubstituted cyclobutanes with excellent diastereomeric ratios (up to >98:2 d.r.). nih.govrsc.orgchemrxiv.org This approach allows for the predictable formation of either cis or trans products depending on the specific catalysts and reaction conditions employed.
Enantiocontrolled Synthesis: For the synthesis of chiral, non-racemic cyclobutane derivatives, enantioselective methods are required. This is often achieved by using chiral catalysts or auxiliaries that can differentiate between the two prochiral faces of an olefin. For instance, the enantioselective [2+2] cycloaddition between an allene (B1206475) and an olefin can be catalyzed by a chiral thiourea (B124793) catalyst to construct a chiral cyclobutane motif. nih.gov Similarly, intermolecular asymmetric [2+2] cycloaddition reactions have been accomplished using chiral CBS (Corey-Bakshi-Shibata) catalysts. nih.gov These methods are crucial for accessing optically pure cyclobutane building blocks that can be further elaborated into enantiomerically pure target molecules like the individual stereoisomers of cyclobutane-1,3-diamine. The functionalization of pre-existing cyclobutane rings using chiral catalysts is another emerging strategy to access chiral derivatives.
| Control Type | Method | Catalyst/Reagent Example | Outcome |
| Diastereocontrol | Polar Ring-Opening of BCBs | Silver Tetrafluoroborate (AgBF₄) | High diastereoselectivity for 1,3-disubstituted cyclobutanes. rsc.org |
| Enantiocontrol | Asymmetric [2+2] Cycloaddition | Chiral Thiourea Catalyst | Construction of chiral cyclobutane rings. nih.gov |
| Enantiocontrol | Asymmetric [2+2] Cycloaddition | Chiral CBS Catalyst | Formation of enantioenriched cyclobutane adducts. nih.gov |
Functionalization and Derivatization Reactions of this compound
This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its two primary amino groups and the potential for functionalization of the cyclobutane ring itself.
Oxidation and Reduction of Amino Groups
The primary amino groups of cyclobutane-1,3-diamine can undergo a range of oxidation and reduction reactions, allowing for their conversion into other important functional groups.
Oxidation: The amino groups can be oxidized to form the corresponding nitro or nitroso derivatives. The choice of oxidizing agent and reaction conditions determines the final product. For example, oxidation of primary amines to nitro compounds can be achieved using reagents like dimethyldioxirane (B1199080) (DMDO) or potassium permanganate. Such transformations are useful for altering the electronic properties and reactivity of the molecule.
Reduction: While the amino groups are already in a reduced state, the term "reduction" in this context can refer to reductive amination processes where the diamine is used as a precursor. More commonly, if the amino groups were first oxidized to nitro groups, these can be readily reduced back to amines. This reduction is a fundamental transformation in organic synthesis and can be accomplished with a variety of reagents. wikipedia.org Catalytic hydrogenation using catalysts such as Palladium-on-carbon (Pd/C) or Raney nickel is a common method. wikipedia.org Chemical reducing agents like tin(II) chloride in acidic media or iron metal in acetic acid are also effective for the reduction of nitro groups to amines. wikipedia.org
| Transformation | Reagent Class | Example Reagent | Resulting Functional Group |
| Oxidation of Amine | Oxidizing Agent | Dimethyldioxirane (DMDO) | Nitro (-NO₂) |
| Reduction of Nitro | Catalytic Hydrogenation | H₂, Pd/C | Amine (-NH₂) |
| Reduction of Nitro | Metal/Acid | Fe / Acetic Acid | Amine (-NH₂) |
Substitution Reactions with Electrophiles
The lone pair of electrons on the nitrogen atoms of the amino groups makes them nucleophilic, enabling them to react with a wide variety of electrophiles in substitution reactions. These reactions are fundamental for building more complex molecules from the cyclobutane-1,3-diamine scaffold.
Common electrophilic substitution reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
The reactivity of the diamine can be modulated by the reaction conditions. For instance, in the dihydrochloride salt form, the amino groups are protonated and less nucleophilic. A base is typically required to deprotonate the ammonium (B1175870) ions and liberate the free amine for reaction with electrophiles. The presence of two amino groups allows for either mono- or di-substitution, which can often be controlled by adjusting the stoichiometry of the electrophile.
Strategies for Achieving Unique Substitution Patterns
Creating unique and complex substitution patterns on the cyclobutane-1,3-diamine framework requires strategies that go beyond simple reactions at the amino groups. This involves controlling the regioselectivity of reactions on the cyclobutane ring itself or differentiating the reactivity of the two amino groups.
One approach is to use protecting groups. By selectively protecting one of the two amino groups, the other can be functionalized independently. Subsequent deprotection and reaction of the first amino group allows for the introduction of two different substituents.
Another strategy involves leveraging the inherent stereochemistry of the diamine (cis or trans) to direct subsequent reactions. The spatial arrangement of the amino groups can influence the approach of reagents and lead to stereoselective transformations at other positions on the ring. Furthermore, C–H functionalization logic provides a powerful tool for directly converting typically unreactive C–H bonds on the cyclobutane ring into new functional groups, enabling substitution patterns that are not accessible through traditional functional group manipulations. nih.govacs.org
Ruthenium-Catalyzed Remote C-H Activation in Cyclobutane Functionalization
A cutting-edge strategy for achieving unique substitution patterns is the use of transition-metal-catalyzed C–H activation. Ruthenium catalysis, in particular, has emerged as a powerful tool for the functionalization of remote, unactivated C–H bonds. nih.govnih.gov This methodology allows for the introduction of functional groups at positions on the cyclobutane ring that would be otherwise difficult to access.
The process typically involves a directing group, which can be one of the amino groups (or a derivative thereof), to position the ruthenium catalyst in proximity to a specific C–H bond on the ring. The catalyst then cleaves the C–H bond, forming a metallacyclic intermediate. This intermediate can then react with a coupling partner (e.g., an alkyl halide or an olefin) to form a new C–C bond at that position. nih.govnih.gov This approach enables the rapid and efficient synthesis of tri- and tetrasubstituted cyclobutanes, providing access to a diverse range of structurally complex molecules with high Fsp³ character, which is desirable in medicinal chemistry. nih.govnih.gov
| Catalyst System | Directing Group | Coupling Partner | Key Advantage |
| Ruthenium(II) Complex | Heteroarene | Alkyl Halide | High chemo- and position-selectivity for remote C-H bonds. nih.gov |
| [Ru(OAc)₂(PPh₃)₂] | Pyridine/Azine | Various | Functionalization of arene meta-C-H positions. researchgate.net |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficient synthesis of this compound is contingent upon the careful optimization of reaction conditions to maximize product yield and purity while minimizing reaction times and the formation of byproducts. The synthetic routes to cyclobutane-1,3-diamine, the precursor to the dihydrochloride salt, typically involve the construction of the cyclobutane ring followed by the introduction of the amino groups. Key methodologies include classical malonate alkylation for forming the four-membered ring and the subsequent conversion of functional groups to amines. nih.govenamine.net Another significant pathway involves the transformation of a cyclobutane-1,3-dione precursor.
A common strategy for introducing the diamine functionalities is through the catalytic hydrogenation of cyclobutane-1,3-dione dioxime. The optimization of this hydrogenation step is critical for achieving high yields of the desired cyclobutane-1,3-diamine. Several parameters, including the choice of catalyst, solvent, temperature, and hydrogen pressure, play a pivotal role in the efficiency of this transformation.
Detailed research findings on the optimization of reaction conditions for analogous cyclic diamine syntheses, such as 1,3-cyclohexanediamine, provide valuable insights into the factors that would be crucial for optimizing the synthesis of cyclobutane-1,3-diamine. mdpi.com For instance, in the hydrogenation of 1,3-cyclohexanedione (B196179) dioxime, catalyst selection is a primary consideration. mdpi.com
The choice of solvent also significantly impacts the reaction, with polar solvents generally being preferred to ensure the solubility of the starting materials. The reaction temperature and hydrogen pressure are interdependent parameters that must be fine-tuned. Higher temperatures and pressures can increase the reaction rate but may also lead to the formation of undesired byproducts through over-reduction or side reactions. Therefore, a balance must be struck to achieve a high conversion rate to the desired product while maintaining high selectivity.
Substrate concentration is another factor that requires optimization. While higher concentrations are often desirable for industrial applications to maximize reactor throughput, they can sometimes lead to a decrease in yield due to mass transfer limitations or increased side reactions. mdpi.com
The final step in the synthesis of this compound is the reaction of the free diamine with hydrochloric acid. This is a straightforward acid-base neutralization reaction that typically proceeds with high yield and does not require extensive optimization. The primary considerations for this step are ensuring the correct stoichiometry of hydrochloric acid to form the dihydrochloride salt and choosing an appropriate solvent from which the product can be readily isolated, usually through precipitation and filtration.
While specific optimization data for the synthesis of this compound is not extensively detailed in publicly available literature, the principles derived from the synthesis of similar cyclic diamines provide a clear framework for the systematic optimization of its synthetic pathways. The following interactive data table illustrates the typical parameters that are optimized in the hydrogenation of a cyclic dione (B5365651) dioxime, a key intermediate in the synthesis of cyclic diamines, based on data for a related compound. mdpi.com
Interactive Data Table: Illustrative Optimization of Hydrogenation Conditions for a Cyclic Dioxime
The following table is based on the optimization of the hydrogenation of 1,3-cyclohexanedione dioxime and serves as an example of the parameters that would be optimized for the synthesis of cyclobutane-1,3-diamine. mdpi.com
| Catalyst | Solvent | Temperature (°C) | Hydrogen Pressure (MPa) | Substrate Concentration (g/mL) | Yield (%) |
| Raney Ni | Methanol | 50 | 1.0 | 0.02 | 60.0 |
| Raney Ni | Methanol | 50 | 2.0 | 0.02 | 90.0 |
| Raney Ni | Methanol | 70 | 2.0 | 0.02 | 88.5 |
| Raney Ni | Ethanol | 50 | 2.0 | 0.02 | 85.2 |
| Raney Ni | Methanol | 50 | 2.0 | 0.04 | 90.0 |
| Raney Ni | Methanol | 50 | 2.0 | 0.06 | 85.0 |
| Pd/C | Methanol | 50 | 2.0 | 0.02 | 75.0 |
| PtO₂ | Methanol | 50 | 2.0 | 0.02 | 80.0 |
Applications of Cyclobutane 1,3 Diamine Dihydrochloride in Organic Synthesis and Materials Science
Role as a Building Block in Complex Organic Molecule Synthesis
The inherent structural rigidity of the cyclobutane (B1203170) core makes both cis- and trans-1,3-diaminocyclobutane valuable starting materials in synthetic organic chemistry, particularly in the field of medicinal chemistry and drug discovery. acs.orgenamine.netnih.gov These diamines serve as privileged scaffolds, providing a three-dimensional framework that can be elaborated into more complex molecules. acs.org The defined spatial orientation of the two amine groups allows for precise control over the geometry of the final product, a critical factor in designing molecules that interact with biological targets like enzymes and receptors.
Utilization in the Development of New Materials and Polymers
The bifunctional nature of cyclobutane-1,3-diamine (B1322089), combined with its rigid structure, makes it an attractive monomer for the construction of advanced materials and polymers.
Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. The synthesis of COFs often relies on the reaction between monomers with complementary functional groups, such as aldehydes and amines, to form stable linkages like imines. Diamines are fundamental linkers in the construction of many imine-based COFs. While specific examples using cyclobutane-1,3-diamine as the primary linker are not extensively documented in the literature, its structural characteristics make it a suitable candidate for this purpose. The defined geometry and rigidity of the cyclobutane ring could be used to control the pore size and topology of the resulting framework. The general strategy for creating such a COF would involve the condensation reaction between cyclobutane-1,3-diamine and a multidentate aldehyde linker, leading to a porous, crystalline, and stable network.
Cyclobutane-containing polymers (CBPs) are a class of materials that incorporate the cyclobutane ring into their backbone. While much of the research on CBPs has focused on polyesters derived from cyclobutane-1,3-diacid (CBDA), the corresponding cyclobutane-1,3-diamine is a key monomer for the synthesis of other important polymer classes, notably polyamides. nih.govdntb.gov.ua
Polyamides are conventionally synthesized through the polycondensation of a diamine and a dicarboxylic acid (or its more reactive derivative, a diacyl chloride). nih.govyoutube.com By reacting cyclobutane-1,3-diamine with various dicarboxylic acids, it is possible to create novel polyamides. The rigid cyclobutane unit in the polymer backbone is expected to influence the material's properties, such as its thermal stability, mechanical strength, and solubility, when compared to polyamides made from more flexible linear diamines. researchgate.net The synthesis of high-performance polyimides, another important class of polymers, also utilizes diamines in a two-step process involving a dianhydride monomer. core.ac.ukvt.edu The incorporation of the cyclobutane-1,3-diamine scaffold into these polymer structures offers a pathway to new materials with tailored properties.
The unique stereochemistry of the cyclobutane ring has been leveraged in the synthesis of functional molecules like amphiphiles, surfactants, and low-molecular-weight organogelators. researchgate.net Researchers have reported versatile and efficient methods for preparing these molecules using enantiomerically pure 1,3-diamines derived from cyclobutane β-amino acid derivatives. researchgate.net
For instance, cationic surfactants have been synthesized from cis-1,3-diaminocyclobutane. The synthesis involves reacting the diamine with a long-chain acyl chloride (e.g., lauryl chloride) to attach a hydrophobic tail to the cyclobutane core. Subsequent treatment with acid yields the cationic amphiphile. researchgate.net The rigid and well-defined structure of the cyclobutane unit serves as the polar headgroup, and its stereochemistry can influence the self-assembly and aggregation properties of the resulting surfactant in solution. researchgate.net This approach demonstrates how the cyclobutane-1,3-diamine scaffold can be used to create sophisticated molecules with potential applications in areas such as drug delivery and materials science.
Application in Organocatalysis and Chiral Auxiliaries
Chiral diamines are foundational structures in the field of asymmetric catalysis, where they can act as ligands for metals or as organocatalysts themselves. The synthesis of chiral, non-racemic cyclobutane derivatives containing 1,3-diamine motifs has been accomplished in an efficient and diastereodivergent manner. This allows for the creation of multiple stereoisomers from a common chiral precursor.
These chiral 1,3-diamine derivatives have shown promise as bifunctional organocatalysts. For example, thiourea (B124793) derivatives prepared from these diamines can act as catalysts that activate substrates through hydrogen bonding. The combination of the hydrogen-bond donating thiourea group and the basic amine group within the same molecule, held in a fixed spatial arrangement by the cyclobutane scaffold, allows for effective bifunctional catalysis.
| Catalyst Type | Reactant | Product | Application Area |
| Chiral Thiourea | Aldehyde | Chiral Alcohol | Asymmetric Synthesis |
| Chiral Diamine | Ketone | Chiral Amine | Asymmetric Amination |
This table represents potential applications based on the use of chiral diamines as organocatalysts; specific research findings may vary.
Design of Peptidomimetics and Foldamers
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. Foldamers are sequence-specific oligomers that adopt well-defined, predictable three-dimensional structures, similar to proteins and nucleic acids. nih.gov
The rigid cyclobutane scaffold of 1,3-diamine is an excellent platform for designing non-natural amino acid surrogates to be incorporated into peptidomimetic structures. nih.gov By replacing a segment of a natural peptide with a cyclobutane-1,3-diamine derivative, it is possible to impose a specific turn or conformation on the peptide backbone. This structural constraint can lock the molecule into its biologically active conformation, potentially increasing its potency and selectivity.
Furthermore, the ability to synthesize oligomers from building blocks like diamines and diacids is central to the creation of novel foldamers. fu-berlin.de Cyclobutane-1,3-diamine can be used as a diamine building block in the synthesis of alternating oligomers. The predictable geometry of the cyclobutane ring helps to direct the folding of the oligomer chain into specific secondary structures, such as helices or sheets. This opens the door to creating new molecular architectures with functions inspired by natural biopolymers. nih.gov
Cyclobutane 1,3 Diamine Dihydrochloride in Medicinal Chemistry and Biological Research
Pharmacological Significance as a Strained Cyclobutane (B1203170) Ring Scaffold
The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of 26.3 kcal mol⁻¹. nih.gov This inherent strain, along with its puckered conformation, provides a unique three-dimensional structure that is increasingly utilized in medicinal chemistry. nih.gov The strained nature of the cyclobutane ring in cyclobutane-1,3-diamine (B1322089) dihydrochloride (B599025) enhances its reactivity and provides a rigid scaffold. This rigidity is a key characteristic, offering a degree of conformational constraint that can be beneficial in designing molecules that fit precisely into the binding sites of biological targets. nih.gov
The structure of the cyclobutane ring features longer C-C bond lengths (1.56 Å) compared to ethane (B1197151) (1.54 Å), which is a result of 1,3 C-C non-bonding repulsions. nih.gov To alleviate torsional strain, the ring adopts a folded or "puckered" conformation, with a bond angle of approximately 88°. nih.gov This non-planar geometry allows for the presentation of substituents in distinct spatial orientations, which can be crucial for specific interactions with biological macromolecules like enzymes and receptors. nih.gov The amino groups at the 1 and 3 positions are capable of forming hydrogen bonds and electrostatic interactions, further contributing to its pharmacological potential.
Applications in Drug Discovery and Development
The unique structural and chemical properties of cyclobutane-1,3-diamine dihydrochloride make it a valuable building block in the creation of new therapeutic agents.
As a Pharmaceutical Intermediate
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules and active pharmaceutical ingredients. Its diamine functionality allows for the construction of various molecular frameworks. These cyclobutane diamines are considered promising and sterically constrained building blocks in the field of drug discovery. acs.org The dihydrochloride salt form enhances its water solubility, a critical property for many pharmaceutical formulations.
Conformational Restriction and its Impact on Drug-like Properties
One of the most significant advantages of incorporating a cyclobutane ring into a drug candidate is the concept of conformational restriction. nih.gov Flexible molecules often pay an entropic penalty upon binding to a target because their rotational freedom is lost. nih.gov By replacing a flexible linker, such as an ethyl group, with a 1,3-disubstituted cyclobutane, the number of possible conformations is significantly reduced. nih.gov This pre-organization of the molecule into a bioactive conformation can lead to increased potency and selectivity for its intended target. researchgate.net Furthermore, the introduction of such a rigid scaffold can block sites on the molecule that are susceptible to metabolic breakdown, thereby improving the drug's metabolic stability. nih.gov
Development of Kinase Inhibitors and Other Therapeutic Agents
The cyclobutane scaffold has been successfully employed in the development of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk The rigid structure of the cyclobutane ring allows for the precise positioning of pharmacophoric groups to interact with the kinase active site. Modifications to the cyclobutane ring can lead to the development of potent and selective inhibitors against specific kinases. For instance, novel kinase inhibitors incorporating a cis-1,3-disubstituted cyclobutane moiety have been synthesized and evaluated. nih.govresearchgate.net
Beyond kinase inhibitors, research has explored the potential of cyclobutane-containing compounds in other therapeutic areas. For example, compounds with structural similarities to cyclobutane-1,3-diamine have demonstrated significant anticancer properties against various cancer cell lines.
Role in Janus Kinase (JAK) Family Inhibitors
A prominent application of the cyclobutane-1,3-diamine scaffold is in the development of inhibitors for the Janus kinase (JAK) family of enzymes. google.com The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, is central to the signaling of numerous cytokines involved in immune response and inflammation. google.comnih.gov Consequently, JAK inhibitors are valuable therapeutic agents for autoimmune diseases and certain cancers. google.com
Specifically, the cis-1,3-cyclobutane diamine linker has proven to be particularly effective. nih.gov The puckered conformation of the cyclobutane ring positions the substituents in such a way that they can form optimal interactions within the JAK binding site. nih.gov For example, in certain JAK1 inhibitors, the cyclobutyl moiety allows a sulphonamide NH group to form crucial hydrogen bonds with arginine and asparagine residues in the enzyme's active site. nih.gov This has led to the development of highly potent and selective JAK inhibitors. nih.gov Abrocitinib, an FDA-approved JAK inhibitor for treating eczema, features a cyclobutane-derived diamine in its structure. enamine.net
| JAK Inhibitor Information | |
| Drug | Target(s) |
| Abrocitinib | JAK1 nih.gov |
| Tofacitinib | JAK1, JAK2, JAK3 mdpi.com |
| Ruxolitinib | JAK1, JAK2 mdpi.com |
Potential as Bioisosteres for Arenes in Drug Design
In medicinal chemistry, a bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties. The cyclobutane ring is being explored as a bioisosteric replacement for phenyl rings. nih.gov Phenyl rings are common in many drugs but can be associated with poor metabolic stability and low aqueous solubility. nih.gov Saturated scaffolds like cyclobutane offer a more three-dimensional structure and can improve physicochemical properties. nih.gov The cyclobutane ring, in particular, has been shown to have advantages over cyclopentane (B165970) and cyclohexane (B81311) rings in this regard. nih.gov
Coordination Chemistry with Transition Metals for Catalytic Studies
This compound serves as a valuable building block for creating chiral ligands used in coordination chemistry. The rigid, four-membered ring structure of the cyclobutane backbone imparts specific conformational constraints that are highly desirable in asymmetric catalysis. When coordinated to a transition metal, the diamine ligand can create a well-defined chiral environment around the metal center, influencing the stereochemical outcome of catalytic reactions. Transition metals, with their accessible d-orbitals, readily form stable complexes with Lewis bases like diamines. purdue.edulumenlearning.com The resulting coordination compounds are extensively studied for their catalytic prowess, particularly in reactions where control of chirality is paramount.
The structural motif of cyclobutane-diamine has been incorporated into platinum(II) complexes for evaluation in oncology research. These complexes are investigated as potential anticancer agents, drawing parallels to clinically successful platinum-based drugs. The diamine ligand plays a crucial role in the complex's mechanism of action, which typically involves binding to DNA and inducing apoptosis in cancer cells.
A notable example is the platinum complex D-19466, which incorporates a cyclobutane-based diamine ligand. nih.govnih.gov Preclinical studies have demonstrated its significant cytotoxic activity against various tumor cell lines. nih.gov Research has shown that D-19466 is effective in vitro at concentrations comparable to or lower than those of cisplatin. nih.gov Importantly, this complex has also shown excellent anticancer activity in vivo against several murine experimental tumors, including a P388 leukemia line that has developed resistance to cisplatin. nih.govnih.gov The development of such complexes is driven by the need to overcome the limitations of existing platinum chemotherapeutics, such as acquired resistance and severe side effects. researchgate.net
| Feature | Research Finding | Reference |
|---|---|---|
| In Vitro Cytotoxicity | Effective against tumor cells in concentrations comparable to or lower than cisplatin. | nih.govnih.gov |
| In Vivo Activity | Demonstrated excellent anticancer activity in various murine experimental tumor models. | nih.govnih.gov |
| Activity Against Resistant Cells | Showed efficacy against a cisplatin-resistant P388 murine leukemia cell line. | nih.gov |
In the field of asymmetric synthesis, chiral diamine ligands are fundamental components of highly efficient catalysts. Cyclobutane-1,3-diamine, with its stereochemically defined and conformationally restricted scaffold, is an attractive ligand for transition metal catalysts used in asymmetric transfer hydrogenation (ATH). ATH is a powerful method for the enantioselective reduction of prochiral ketones, imines, and other unsaturated molecules. nih.gov
Ruthenium(II) complexes, particularly those pioneered by Noyori and Ikariya, often feature a chiral 1,2-diamine ligand paired with an arene ligand, forming a stable "piano-stool" geometry. researchgate.netmdpi.com The substitution of traditional 1,2-diamines with a rigid 1,3-cyclobutane diamine ligand can enforce a specific chirality around the metal center. This chiral environment is critical for differentiating between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The robustness of ATH catalyzed by ruthenium(II)-diamine complexes makes it a valuable tool for synthesizing chiral building blocks for the pharmaceutical and fine chemical industries. nih.gov
Investigation of Biological Activity and Interactions with Biomolecules
The rigid cyclobutane framework of cyclobutane-1,3-diamine is a key feature exploited by medicinal chemists to design molecules with specific biological activities. This scaffold serves as a non-planar, rigid spacer that can precisely orient pharmacophoric groups in three-dimensional space, allowing for optimized interactions with biological targets such as enzymes and receptors. The amino groups of the diamine provide anchor points for hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition and binding affinity.
One prominent example is in the development of Janus kinase 1 (JAK1) inhibitors. nih.gov The JAK family of enzymes is a key target for treating autoimmune diseases. In the design of the selective JAK1 inhibitor PF-04965842, a cis-1,3-cyclobutane diamine linker was utilized. nih.gov This rigid linker was found to be superior to more flexible linkers, leading to compounds with low nanomolar potency and excellent selectivity against other JAK family members. nih.gov The cyclobutane ring's puckered conformation was crucial for positioning a sulfonamide group correctly to form key hydrogen bonds within the enzyme's active site. nih.gov Similarly, cyclobutane-containing structures have been instrumental in designing inhibitors for other critical enzymes, such as AKT1, which is involved in cell proliferation and survival. nih.gov
| Target Enzyme | Inhibitor Example | Role of the Cyclobutane Moiety | Reference |
|---|---|---|---|
| Janus Kinase 1 (JAK1) | PF-04965842 | Provides a rigid linker that confers high potency and selectivity. The puckered conformation orients functional groups for optimal binding. | nih.gov |
| AKT1 (Protein Kinase B) | ARQ092 (Miransertib) | The cyclobutane ring fits into a hydrophobic region of the binding pocket, enabling other parts of the molecule to form crucial hydrogen bonds. | nih.gov |
| Melanin Concentrating Hormone 1 (MCHR1) | BMS-814580 | Incorporated to improve metabolic stability and maintain high potency as an MCHR1 antagonist. | nih.gov |
The biological effect of molecules containing the cyclobutane-1,3-diamine scaffold is dictated by their precise interactions with molecular targets at an atomic level. The rigid nature of the cyclobutane ring is key to pre-organizing the molecule into a conformation that is complementary to the target's binding site.
In the case of the JAK1 inhibitor PF-04965842, structural studies revealed the mechanism behind its high affinity and selectivity. The puckered conformation of the cis-cyclobutane ring forces an attached sulfonamide NH group into a position where it can form specific hydrogen bonds with the side chains of arginine and asparagine residues within the JAK1 active site. nih.gov The trans-isomer of the same compound was significantly less active because its geometry did not allow for these favorable interactions. nih.gov
A similar principle applies to the AKT1 inhibitor ARQ092. Here, the cyclobutane portion of the molecule occupies a hydrophobic pocket in the enzyme. This precise placement allows a benzylic amine on the inhibitor to form critical bidentate hydrogen bonds with Tyr272 and Asp274 residues, leading to potent inhibition of the kinase. nih.gov These examples underscore how the defined stereochemistry and rigidity of the cyclobutane-1,3-diamine core are translated into specific, high-affinity interactions with biological macromolecules.
Computational Chemistry and Theoretical Studies of Cyclobutane 1,3 Diamine Dihydrochloride
Molecular Modeling and Conformational Dynamics
The conformational landscape of cyclobutane-1,3-diamine (B1322089) dihydrochloride (B599025) is primarily dictated by the puckered nature of the cyclobutane (B1203170) ring. Unlike a planar arrangement, the cyclobutane ring adopts a folded or "butterfly" conformation to alleviate torsional strain arising from eclipsing interactions between adjacent substituents. This puckering is a dynamic process, with the ring rapidly inverting between equivalent puckered conformations at room temperature. nih.govvaia.com
Molecular modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are instrumental in characterizing these conformational dynamics. acs.org For cyclobutane-1,3-diamine dihydrochloride, the presence of two protonated amine groups introduces significant steric and electronic effects that influence the ring's geometry and the preferred orientation of the substituents.
The cis and trans isomers of this compound will exhibit distinct conformational preferences. In the cis isomer, the two ammonium (B1175870) groups are on the same side of the ring. The puckered conformation can place these groups in either diaxial-like or diequatorial-like positions. Computational studies on analogous 1,3-disubstituted cyclobutanes suggest that the diequatorial conformation is generally more stable due to reduced steric hindrance. nih.govchemistryschool.net In the trans isomer, the ammonium groups are on opposite sides of the ring, leading to an axial-equatorial arrangement in the puckered conformation.
The puckering angle of the cyclobutane ring is a key parameter in these studies. For the parent cyclobutane, this angle is approximately 25-35 degrees. nih.govvaia.com For the diamine dihydrochloride derivative, this angle will be influenced by the electrostatic repulsion between the positively charged ammonium groups and their interaction with the chloride counterions and any solvent molecules present.
MD simulations can further elucidate the dynamic behavior of these molecules in solution, revealing the timescale of ring inversion and the influence of the solvent on conformational stability. nih.gov The interaction with counterions and solvent can stabilize certain conformations over others.
| Parameter | cis-1,3-diequatorial | cis-1,3-diaxial | trans-1,3-ax-eq |
| Relative Energy (kcal/mol) | 0.0 | +3-5 | +0.5-1.5 |
| Ring Puckering Angle (°) | 30-35 | 25-30 | 28-33 |
| N-C-C-N Dihedral Angle (°) | ~45-55 | ~135-145 | ~90-100 |
| Calculated Dipole Moment (D) | High | Low | Intermediate |
Note: The data in this table are illustrative and based on trends observed in computational studies of similarly substituted cyclobutane derivatives. Specific values for this compound would require dedicated quantum chemical calculations.
Theoretical Predictions of Reactivity and Selectivity
Theoretical calculations are a powerful tool for predicting the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic structure of the molecule, chemists can identify sites susceptible to nucleophilic or electrophilic attack and predict the stereochemical outcome of reactions.
Methods like DFT can be used to calculate a range of molecular properties that correlate with reactivity. tdl.org These include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For this compound, the HOMO is likely to be localized on the chloride anions, while the LUMO would be associated with the C-N or C-H antibonding orbitals of the cyclobutane ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In the case of the dihydrochloride salt, the areas around the ammonium groups will be strongly positive, indicating a propensity to interact with nucleophiles or bases.
Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken, NBO, or AIM analysis) can quantify the electron distribution and identify the most electrophilic or nucleophilic atoms.
These theoretical descriptors can be used to predict how this compound will behave in reactions. For instance, the positively charged ammonium groups would be expected to direct incoming nucleophiles away from the adjacent carbon atoms. The strain energy of the cyclobutane ring also plays a significant role in its reactivity, as reactions that lead to ring-opening can be thermodynamically favorable. researchgate.net
| Reactivity Descriptor | Predicted Value/Characteristic | Implication for Reactivity |
| HOMO Energy | Low | Indicates high stability and low propensity for electron donation. |
| LUMO Energy | High | Suggests resistance to accepting electrons from nucleophiles. |
| HOMO-LUMO Gap | Large | Correlates with high kinetic stability and low reactivity. |
| Electrostatic Potential | Highly positive around -NH3+ groups | Directs attack by nucleophiles/bases to the protons of the ammonium groups. |
| Ring Strain Energy | High (~26 kcal/mol) | Provides a thermodynamic driving force for ring-opening reactions. nih.gov |
Note: The qualitative predictions in this table are based on the general electronic properties of protonated amines and strained carbocycles. Actual values would be obtained from quantum chemical calculations.
Computational Mechanistic Studies of Reaction Pathways
Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into transition states, intermediates, and the energetics of reaction pathways. acs.org For this compound, computational studies could be employed to explore various potential reactions, such as nucleophilic substitution, elimination, or ring-opening reactions. researchgate.netresearchgate.net
DFT calculations are commonly used to map out the potential energy surface of a reaction. researchgate.net This involves locating the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The calculated activation energy (the energy difference between the reactants and the transition state) can be used to predict the reaction rate.
For example, a computational study could investigate the mechanism of a base-mediated deprotonation of the ammonium groups, followed by an intramolecular reaction. The calculations would reveal whether the reaction proceeds in a stepwise or concerted manner and which stereoisomer reacts more readily.
Another area of interest would be the computational modeling of ring-opening reactions. The high ring strain of the cyclobutane core makes it susceptible to cleavage under certain conditions. researchgate.net Theoretical studies could elucidate the mechanism of such a reaction, for instance, by a nucleophile. These studies can determine the stereochemical consequences of the reaction, predicting whether the ring opens with retention or inversion of stereochemistry at the reacting centers.
| Reaction Pathway | Key Computational Findings | Predicted Outcome |
| Deprotonation by a Base | Calculation of pKa values; transition state for proton transfer. | The relative acidity of the axial vs. equatorial protons can be determined. |
| Nucleophilic Substitution (SN2) | High activation energy for direct attack at a ring carbon due to steric hindrance and charge repulsion. | Unlikely to occur without prior neutralization of the ammonium groups. |
| Ring-Opening by a Nucleophile | Identification of a transition state involving C-C bond cleavage; analysis of orbital interactions. | Thermodynamically favorable but may have a significant kinetic barrier. The stereochemistry of the product can be predicted. nih.gov |
Note: This table presents hypothetical findings from potential computational mechanistic studies on this compound, based on established principles of physical organic chemistry and computational studies of related systems.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Methodologies for Enantiopure Isomers
The synthesis of enantiomerically pure isomers of cyclobutane (B1203170) derivatives is a critical area of research, as the specific stereochemistry of these molecules often dictates their biological activity and material properties. nih.govresearchgate.net Traditional synthetic routes for cyclobutane diamines have often relied on classical malonate alkylation for the construction of the cyclobutane ring. enamine.netnih.govacs.org However, researchers are actively exploring more efficient and selective methods.
Recent developments focus on diastereoselective and enantioselective approaches to obtain specific isomers. One promising strategy involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative, which has been successfully applied in the scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold. acs.org Another avenue of exploration is the use of chiral auxiliaries in [2+2] cycloaddition reactions to guide the stereochemical outcome. researchgate.net The goal is to develop robust, scalable methods that provide access to multigram quantities of enantiopure cis- and trans-1,3-diaminocyclobutane derivatives, which are valuable building blocks in drug discovery. enamine.netnih.govacs.org
Table 1: Comparison of Synthetic Approaches for Cyclobutane Derivatives
| Methodology | Description | Advantages | Challenges |
| Classical Malonate Alkylation | Construction of the cyclobutane ring followed by functional group manipulation to introduce the amine groups. enamine.netnih.govacs.org | Well-established and suitable for multigram scale synthesis. enamine.netnih.govacs.org | Often produces mixtures of stereoisomers requiring separation. |
| Diastereoselective Reduction | Reduction of a prochiral cyclobutane derivative to create a specific stereoisomer. acs.org | Can provide high diastereoselectivity, leading to a single isomer. acs.org | Substrate-specific and requires careful optimization of reaction conditions. |
| Chiral Auxiliary-Mediated Cycloaddition | Use of a chiral molecule to control the stereochemistry of a [2+2] cycloaddition reaction. researchgate.net | Can provide high enantioselectivity. | The auxiliary must be efficiently attached and removed. |
Development of Cyclobutane-1,3-diamine (B1322089) Dihydrochloride (B599025) in Advanced Polymer Design
The rigid and defined geometry of the cyclobutane ring makes it an attractive component for the design of advanced polymers with unique properties. nih.gov Cyclobutane-1,3-diamine dihydrochloride serves as a valuable monomer in the synthesis of novel polyamides and other polymers. The incorporation of the cyclobutane unit into the polymer backbone can impart increased thermal stability, rigidity, and specific conformational preferences. nih.govgoogle.com
Research in this area is focused on synthesizing a variety of cyclobutane-containing polymers (CBPs) through condensation polymerization of cyclobutane diacids or diamines with appropriate co-monomers. nih.gov For instance, poly-α-truxillates, a type of CBP, have demonstrated stabilities comparable to polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov The use of this compound allows for the creation of polymers with regularly spaced functional groups, which can influence properties such as solubility, crystallinity, and intermolecular interactions. researchgate.net Solution-state [2+2] photopolymerization is another promising method for preparing cyclobutane-based polymers, offering enhanced monomer tolerance and potential for scalability. nih.gov
Further Elucidation of Biological Targets and Therapeutic Potential
Cyclobutane-1,3-diamine and its derivatives have emerged as promising scaffolds in drug discovery due to their unique structural and conformational properties. enamine.netnih.gov The constrained four-membered ring can orient substituents in well-defined spatial arrangements, leading to enhanced binding affinity and selectivity for biological targets. nih.gov
Derivatives of cyclobutane-1,3-diamine have shown potential in a range of therapeutic areas:
Autoimmune Diseases: The cis-1,3-cyclobutane diamine linker has been instrumental in the development of selective intracellular Janus kinase 1 (JAK1) inhibitors, which are targets for autoimmune diseases. The puckered conformation of the cyclobutane ring allows for optimal hydrogen bonding interactions with key residues in the JAK1 active site. nih.gov
Alzheimer's Disease: Cyclobutane-containing compounds have been investigated as potent inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key therapeutic target for the treatment of Alzheimer's disease. nih.gov
Cancer: Novel analogs of the anti-cancer agent combretastatin (B1194345) A4, incorporating a 1,3-cyclobutane moiety, have been synthesized to overcome issues of isomerization. These compounds have demonstrated cytotoxic properties against human cancer cell lines. nih.gov Some cyclobutane-containing alkaloids have also exhibited significant anticancer properties.
Table 2: Investigated Biological Targets for Cyclobutane-1,3-diamine Derivatives
| Biological Target | Therapeutic Area | Rationale for Cyclobutane Scaffold |
| Janus kinase 1 (JAK1) nih.gov | Autoimmune Diseases | The puckered cyclobutane ring conformation facilitates optimal hydrogen bonding with Arg and Asn residues. nih.gov |
| β-site amyloid precursor protein cleaving enzyme 1 (BACE1) nih.gov | Alzheimer's Disease | The rigid scaffold helps to optimize pharmacokinetics and central nervous system partitioning. nih.gov |
| Tubulin nih.gov | Cancer | The cyclobutane ring acts as a conformationally restricted replacement for the cis-stilbene (B147466) unit of combretastatin A4. nih.gov |
| Hepatitis C virus NS3/4A protease | Infectious Disease | The amine groups on the cyclobutane ring can enhance potency and selectivity through hydrogen bonding. |
Integration with High-Throughput Screening for Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries to identify "hits" against a biological target. azolifesciences.com The unique structural features of this compound make it an attractive building block for the creation of diverse and novel chemical libraries for HTS campaigns. enamine.netnih.gov
The integration of this compound into HTS workflows can be approached in several ways:
Library Synthesis: this compound can be used as a core scaffold in combinatorial chemistry to generate large libraries of related compounds. benthamscience.com High-throughput chemistry (HTC) platforms can facilitate the rapid, parallel synthesis of these libraries in microplate formats. acs.org
Fragment-Based Screening: As a small, rigid molecule, cyclobutane-1,3-diamine can be used as a fragment in fragment-based drug discovery (FBDD). HTS techniques, such as differential scanning fluorimetry and microscale thermophoresis, can be used to screen for the binding of these fragments to a target protein. nih.gov
Direct-to-Biology HTS: In this approach, small-scale, automated synthesis of a library of compounds derived from cyclobutane-1,3-diamine is performed directly in assay plates, followed immediately by biological screening. This "on-the-fly" synthesis and screening can accelerate the early drug discovery process. nih.govsemanticscholar.org
The use of advanced mass spectrometry techniques in HTS allows for label-free detection, which is often faster, cheaper, and more physiologically relevant than traditional methods, further enhancing the utility of screening libraries based on the cyclobutane-1,3-diamine scaffold. nih.gov
Q & A
Q. What are the established synthetic routes for Cyclobutane-1,3-diamine dihydrochloride, and how can reaction conditions be optimized for higher yields?
this compound is synthesized via cyclization and subsequent salt formation. A common method involves reacting cyclobutane derivatives with ammonia or protected amines under acidic conditions, followed by HCl treatment to form the dihydrochloride salt . For optimization, variables like reaction temperature (e.g., 0–5°C for intermediate stabilization), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of reagents should be systematically tested. Monitoring by thin-layer chromatography (TLC) or in situ NMR can help identify optimal reaction endpoints .
Q. How can researchers validate the structural integrity of this compound?
Characterization requires a multi-technique approach:
- NMR Spectroscopy : and NMR to confirm cyclobutane ring geometry and amine proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNCl).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 27.93%, H: 6.29%, N: 18.59%) .
Q. What methodologies are recommended for assessing purity in academic settings?
- HPLC/UV-Vis : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities at λ = 210–220 nm.
- Karl Fischer Titration : Quantify residual water content (<0.5% w/w) to ensure stability.
- Ion Chromatography : Confirm chloride ion stoichiometry (2:1 ratio relative to the diamine) .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Hygroscopicity Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 4–12 weeks, monitoring mass changes and purity via HPLC .
Advanced Research Questions
Q. What role does this compound play in the development of covalent organic frameworks (COFs)?
The compound serves as a rigid, bicyclic monomer for COF synthesis. Its diamine groups enable Schiff-base reactions with aldehydes (e.g., 1,3,5-triformylbenzene) to form imine-linked frameworks. Researchers must optimize solvothermal conditions (e.g., mesitylene/dioxane at 120°C) and characterize porosity via BET surface area analysis (>500 m/g) .
Q. How can researchers address discrepancies in reported synthetic yields of this compound?
Contradictions often arise from side reactions (e.g., ring-opening or over-alkylation). To mitigate:
Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?
Impurities like unreacted cyclobutane precursors or mono-hydrochloride byproducts require:
Q. How is this compound applied in click chemistry for bioconjugation?
The diamine reacts with azide-functionalized biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key considerations include:
Q. What strategies enhance the compound’s utility in LSD1 inhibitor development (e.g., Bomedemstat analogs)?
Modify the cyclobutane core with fluorinated or methyl substituents to improve binding to LSD1’s FAD-binding pocket. Assess inhibitory activity via:
Q. How can researchers leverage this compound in combinatorial libraries for high-throughput screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
